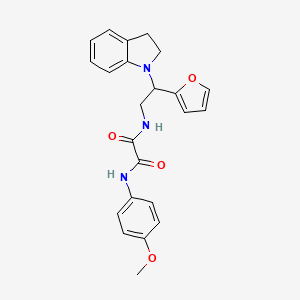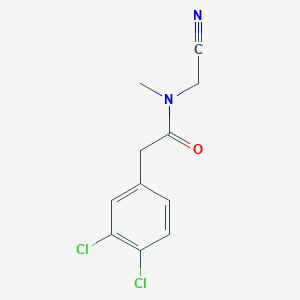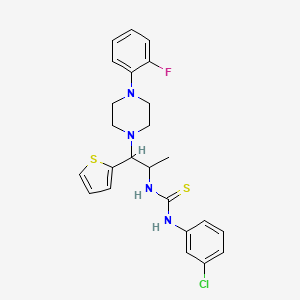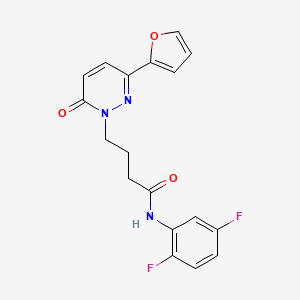![molecular formula C11H9F2N3O2S B2843108 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1549143-31-8](/img/structure/B2843108.png)
2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a chemical compound with potential applications in the field of medicinal chemistry. It is a triazole derivative that has been synthesized and studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in the synthesis of important cellular components such as DNA and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has biochemical and physiological effects on cells. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. In addition, this compound has been shown to affect cellular metabolism and energy production. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid in lab experiments is its broad-spectrum activity against fungi and bacteria. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one limitation is that this compound has not yet been extensively tested in animal models, and its toxicity and pharmacokinetics are not fully understood.
Future Directions
Future research on 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid could focus on several areas. One direction could be to further optimize the synthesis of this compound to improve its yield and purity. Another direction could be to investigate the potential of this compound as a lead compound for the development of new antifungal, antibacterial, and anticancer drugs. In addition, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound. Finally, animal studies could be performed to evaluate the toxicity and pharmacokinetics of this compound.
In conclusion, 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against fungi and bacteria, as well as its anticancer activity, make it a useful tool for research. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential as a lead compound for drug development.
Synthesis Methods
The synthesis of 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid involves the reaction of 2,5-difluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
Research on 2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid has focused on its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits antifungal, antibacterial, and anticancer activity. It has been tested against various strains of fungi and bacteria, including drug-resistant strains, and has shown promising results. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-[[5-(2,5-difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c1-16-10(7-4-6(12)2-3-8(7)13)14-15-11(16)19-5-9(17)18/h2-4H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHXBKXYHCIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 79018427 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)

![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)
![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)

![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)
